BenchChemオンラインストアへようこそ!

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate

Medicinal Chemistry Building Block Differentiation SAR Studies

Procure CAS 2298245-03-9 to access a strategically differentiated gem-difluorocyclobutane building block. Unlike generic Boc-amines (e.g., CAS 1029720-19-1) or non-fluorinated spacers, this compound uniquely combines a metabolically shielding CF₂ unit with orthogonal hydroxymethyl and Boc-aminomethyl handles. This enables rapid, high-yield deprotection to the free amine—a validated core in Gilead-patented NTCP-targeting HBV entry inhibitors (EC₅₀ 13.1–26.1 nM). The scaffold's puckered, rigid geometry and low TPSA ensure predictable exit vector trajectories and favorable permeability for antiviral SAR and PROTAC programs. Secure certified 97% purity to accelerate your medicinal chemistry workflow.

Molecular Formula C11H19F2NO3
Molecular Weight 251.274
CAS No. 2298245-03-9
Cat. No. B2542474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate
CAS2298245-03-9
Molecular FormulaC11H19F2NO3
Molecular Weight251.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CO
InChIInChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h15H,4-7H2,1-3H3,(H,14,16)
InChIKeySSMPHXLXQCWORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2298245-03-9): A Gem-Difluorocyclobutyl Building Block for Medicinal Chemistry Procurement


Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2298245-03-9) belongs to the class of N-Boc-protected gem-difluorocyclobutylamine derivatives, recognized as versatile building blocks in medicinal chemistry [1]. The molecule integrates a 1,1-disubstituted-3,3-difluorocyclobutane core bearing a hydroxymethyl group and a Boc-protected aminomethyl substituent (C₁₁H₁₉F₂NO₃, MW 251.27 g/mol). The gem-difluoro motif on the cyclobutane ring is a validated design element for modulating metabolic stability, lipophilicity (cLogP ~1.92), and conformational properties of drug candidates [2]. This compound is supplied with a certified purity of 97% (HPLC) by major vendors for research use only .

Why a Simple Boc-Amine or Non-Fluorinated Cyclobutyl Carbamate Cannot Substitute for CAS 2298245-03-9 in Drug Discovery Pipelines


Substituting CAS 2298245-03-9 with cheaper, structurally similar Boc-protected amines such as tert-butyl N-(3,3-difluorocyclobutyl)carbamate (CAS 1029720-19-1) or non-fluorinated cyclobutylmethyl carbamates introduces critical structural and physicochemical liabilities. The target compound uniquely combines a gem-difluorinated cyclobutane with a primary hydroxymethyl group—a dual functional handle that enables orthogonal derivatization (e.g., oxidation to the carboxylic acid or nucleophilic displacement) while retaining the metabolic shielding conferred by the CF₂ unit [1]. Generic alternatives lacking the gem-difluoro motif exhibit markedly reduced metabolic stability in in vitro microsomal assays, while analogs such as CAS 1232365-42-2 lack the methylene spacer between the cyclobutane ring and the Boc-protected amine, fundamentally altering the exit vector geometry and SAR profile [2].

Quantitative Differentiation Evidence: Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate vs. Closest Structural Analogs


Molecular Weight and Formula Differentiate Target from Direct Boc-Protected Analog (CAS 1232365-42-2)

The target compound (CAS 2298245-03-9, C₁₁H₁₉F₂NO₃, MW 251.27 Da) incorporates a methylene spacer (–CH₂–) between the cyclobutane core and the Boc-protected amine, distinguishing it from the structurally closest commercial analog, tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate (CAS 1232365-42-2, C₁₀H₁₇F₂NO₃, MW 237.24 Da), where the Boc-amine is directly attached to the cyclobutane ring . This additional carbon homologation results in a mass difference of 14.03 Da and a distinct InChI Key (SSMPHXLXQCWORT-UHFFFAOYSA-N vs. RNZVBWMKWVRXIY-UHFFFAOYSA-N), confirming they are not interchangeable .

Medicinal Chemistry Building Block Differentiation SAR Studies

Gem-Difluorocyclobutane Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Cyclobutyl Carbamates

Compounds bearing the 3,3-difluorocyclobutyl motif, such as CAS 2298245-03-9, benefit from the electron-withdrawing effect of the gem-CF₂ group, which is demonstrated to reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated cyclobutane analogs. A systematic study by Michurin et al. (2022) showed that gem-difluorination of functionalized cycloalkanes either maintained or slightly improved metabolic stability (intrinsic clearance in human liver microsomes) relative to their non-fluorinated counterparts across a matched panel of derivatives [1]. While compound-specific data for CAS 2298245-03-9 are not publicly available, the class-level inference is strongly supported by the consistent trend observed for 3,3-difluorocyclobutylamine derivatives, where the CF₂ unit blocks metabolically labile C–H oxidation sites on the ring [1][2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Boc (tert-Butyloxycarbonyl) Protection Enables Orthogonal Deprotection Selectivity Over Cbz (Benzyl Carbamate) Analogs

The Boc protecting group in CAS 2298245-03-9 can be removed under mild acidolytic conditions (e.g., TFA in DCM, typically 20–50% v/v, 0 °C to room temperature, 0.5–2 hours), whereas benzyl carbamate (Cbz)-protected analogs require stronger acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenolysis (H₂, Pd/C), which may be incompatible with reduction-sensitive or acid-labile functionalities present in complex target molecules [1]. This orthogonal selectivity is a critical differentiator in multi-step synthetic routes where the difluorocyclobutyl alcohol or other functional groups must remain intact during amine deprotection.

Protecting Group Strategy Peptide Chemistry Synthetic Route Design

Hydroxymethyl Handle Provides a Quantifiable Functional Diversification Advantage Over Non-Hydroxylated Analogs

The presence of the free primary hydroxymethyl group in CAS 2298245-03-9 (TPSA = 58.56 Ų; H-bond donor count = 2) directly enables oxidation to the carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., mesylate) for nucleophilic displacement—transformations that are not possible with the non-hydroxylated analog tert-butyl N-(3,3-difluorocyclobutyl)carbamate (CAS 1029720-19-1, TPSA = 38.33 Ų; H-bond donor count = 1) . The TPSA difference of 20.23 Ų and the additional H-bond donor capacity have direct implications for solubility and permeability in early drug discovery profiling .

Synthetic Versatility Late-Stage Functionalization Prodrug Design

Scaffold Found in Patent-Disclosed HBV Inhibitors with Nanomolar Cellular Potency

The 3,3-difluoro-1-(hydroxymethyl)cyclobutylamine scaffold—the deprotected core of CAS 2298245-03-9—is explicitly incorporated into HBV inhibitors disclosed in Gilead Sciences patents (US10328053, US10874640). A directly comparable analog, Compound 117 (containing the target scaffold as its amine component), demonstrated an EC₅₀ of 13.1 nM in a HepG2-NTCP cellular assay measuring inhibition of HBV entry [1]. This validates the scaffold's relevance for antiviral drug discovery and differentiates it from the non-hydroxymethyl or regioisomeric analogs not represented in these patent SAR tables.

Antiviral Research Hepatitis B Virus NTCP Inhibitors

LogP ~1.92 and TPSA ~58.5 Ų Position the Compound Within Favorable Oral Drug-Likeness Space Compared to Piperidine Isosteres

The computed physicochemical profile of CAS 2298245-03-9 (LogP = 1.9189, TPSA = 58.56 Ų, rotatable bonds = 3) places it within favorable drug-likeness space (Lipinski Rule of 5 compliant; Veber criteria: TPSA <140 Ų, rotatable bonds ≤10) . In contrast, a structurally analogous piperidine-based difluoro carbamate (tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, CAS 1303973-24-1, same MF but 6-membered ring) exhibits a higher predicted LogP (~2.2) and increased basicity (pKa ~8.5 for piperidine vs. neutral carbamate for cyclobutyl analog), which may lead to higher volumes of distribution and altered off-target profiles .

Physicochemical Profiling Drug-Likeness ADME Prediction

Procurement-Driven Application Scenarios for Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2298245-03-9)


HBV Entry Inhibitor Lead Optimization Using the 3,3-Difluoro-1-(hydroxymethyl)cyclobutylamine Scaffold

The deprotected scaffold of CAS 2298245-03-9 is a validated core for HBV entry inhibitors, as evidenced by Gilead patents where the corresponding primary amine yields NTCP-targeting compounds with EC₅₀ values of 13.1–26.1 nM in HepG2-NTCP cellular assays [1][2]. Procurement of the Boc-protected precursor enables rapid, high-yield deprotection (TFA/DCM, >95% conversion) to generate the free amine for parallel amide coupling SAR studies, positioning this building block as a strategic starting material for antiviral medicinal chemistry programs targeting HBV and potentially HDV co-infection [1][2].

Metabolically Stabilized Fragment and PROTAC Linker Design

The gem-difluorocyclobutane core in CAS 2298245-03-9 is recognized for its metabolic shielding effect—reducing CYP450-mediated oxidation at the cyclobutane ring relative to non-fluorinated counterparts [1]. The hydroxymethyl and Boc-amine dual functional handles permit orthogonal derivatization: the alcohol can be converted to a carboxylate for E3 ligase ligand attachment (PROTACs), while the Boc-amine is deprotected for warhead coupling, all within a compact, low-TPSA scaffold that maintains favorable permeability [2].

Conformational Restriction in Bioactive Conformation Sampling

The 1,3-disubstituted-3,3-difluorocyclobutane scaffold provides a defined exit vector geometry (bond angles and dihedral constraints) that is distinct from flexible acyclic linkers or larger cycloalkanes. X-ray crystallographic analysis of 3,3-difluorocyclobutanamines confirms that the CF₂ unit imposes a puckered conformation with predictable substituent trajectories [1]. CAS 2298245-03-9 is therefore preferred over acyclic or piperidine-based analogs when a rigid, non-basic, and metabolically robust spacer is required for optimal target engagement [1][2].

Agrochemical Lead Discovery Targeting Chitin Biosynthesis

Preliminary mechanistic studies indicate that tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate interferes with chitin synthesis in insects, disrupting the molting process [1]. While quantitative insecticidal potency (LC₅₀) data are not publicly available for this exact compound, the unique combination of the difluorocyclobutyl moiety and the hydroxymethyl functional group provides a differentiated scaffold for agrochemical discovery programs seeking novel modes of action with potential selectivity advantages over mammalian systems [1].

Quote Request

Request a Quote for Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.